molecular formula C24H12F39N3Sn B1610212 Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide CAS No. 201740-73-0

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide

Cat. No.: B1610212
CAS No.: 201740-73-0
M. Wt: 1202 g/mol
InChI Key: XBCIYHZQPNYTIF-UHFFFAOYSA-N
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Description

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide is a specialized organotin compound characterized by the presence of three 3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl groups attached to a tin atom, along with an azide group. This compound is notable for its unique chemical properties, including high thermal stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide typically involves the reaction of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride with sodium azide. The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride+Sodium azideTris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide+Sodium hydride\text{Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride} + \text{Sodium azide} \rightarrow \text{this compound} + \text{Sodium hydride} Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride+Sodium azide→Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide+Sodium hydride

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process, ensuring stringent control over reaction conditions to maintain product purity and yield. The use of specialized reactors and purification techniques, such as distillation or chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.

    Reduction Reactions: The azide group can be reduced to an amine group under specific conditions.

    Oxidation Reactions: The compound can undergo oxidation, leading to the formation of tin oxides or other oxidized species.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halides and other nucleophiles. Conditions typically involve the use of solvents like tetrahydrofuran (THF) and inert atmospheres.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under controlled temperatures.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or ozone (O3) are employed.

Major Products Formed

    Substitution Reactions: Various organotin derivatives.

    Reduction Reactions: Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin amine.

    Oxidation Reactions: Tin oxides and other oxidized tin species.

Scientific Research Applications

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and materials with enhanced thermal and chemical resistance.

Mechanism of Action

The mechanism of action of Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide involves its ability to interact with various molecular targets through the azide group. The azide group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and material science applications. The fluorinated alkyl groups provide hydrophobicity and stability, enhancing the compound’s performance in various environments.

Comparison with Similar Compounds

Similar Compounds

  • Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin hydride
  • Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin bromide

Uniqueness

Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide is unique due to the presence of the azide group, which imparts distinct reactivity compared to its hydride and bromide counterparts. The azide group enables click chemistry applications, making it valuable in bioconjugation and material science, whereas the hydride and bromide variants are more commonly used in reduction and substitution reactions, respectively.

Properties

IUPAC Name

azido-tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H4F13.N3.Sn/c3*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;1-3-2;/h3*1-2H2;;/q;;;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBCIYHZQPNYTIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)N=[N+]=[N-])C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H12F39N3Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446284
Record name Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1202.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201740-73-0
Record name Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201740-73-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Reactant of Route 2
Reactant of Route 2
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide
Reactant of Route 3
Tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)tin azide

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